molecular formula C18H14N4S B254185 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Katalognummer B254185
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: LNRWRDQLYVFBDF-QINSGFPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new class of anti-tuberculosis agent.

Wirkmechanismus

The mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile disrupts the integrity of the cell wall and leads to bacterial death. This mechanism of action is distinct from currently available anti-tuberculosis drugs, making 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile a potential new class of anti-tuberculosis agent.
Biochemical and Physiological Effects
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has also been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, suggesting that it could be used as part of a combination therapy for tuberculosis treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its specificity for the DprE1 enzyme, which allows for targeted inhibition of mycobacterial cell wall biosynthesis. However, one limitation of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.

Zukünftige Richtungen

For research on 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile include further optimization of its synthesis and pharmacokinetic properties, as well as evaluation of its efficacy in clinical trials. In addition, there is potential for the development of new compounds based on the structure of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile that could have improved efficacy and pharmacokinetic properties. Finally, there is a need for continued research on the mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its potential use in combination therapy for tuberculosis treatment.
In conclusion, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a promising new class of anti-tuberculosis agent that has shown efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its specificity for the DprE1 enzyme and distinct mechanism of action make it a potential candidate for combination therapy for tuberculosis treatment. Further research is needed to optimize its synthesis and pharmacokinetic properties and evaluate its efficacy in clinical trials.

Synthesemethoden

The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to form the final product, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been optimized to improve yield and purity, and the compound has been successfully synthesized on a large scale for further research and development.

Wissenschaftliche Forschungsanwendungen

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has shown promising results in preclinical studies as a potential anti-tuberculosis agent. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has also shown low toxicity and good pharmacokinetic properties in animal models, making it a promising candidate for further development as a new class of anti-tuberculosis agent.

Eigenschaften

Produktname

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Molekularformel

C18H14N4S

Molekulargewicht

318.4 g/mol

IUPAC-Name

(2Z)-2-(4H-1,4-benzothiazin-3-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C18H14N4S/c1-22-16-8-4-2-6-13(16)21-18(22)12(10-19)15-11-23-17-9-5-3-7-14(17)20-15/h2-9,20H,11H2,1H3/b15-12-

InChI-Schlüssel

LNRWRDQLYVFBDF-QINSGFPZSA-N

Isomerische SMILES

CN1C2=CC=CC=C2N=C1/C(=C\3/CSC4=CC=CC=C4N3)/C#N

SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.